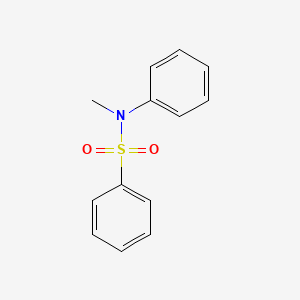

N-Methyl-N-phenylbenzenesulfonamide

Description

Contextualization of Sulfonamide Compounds in Chemical and Biological Research

Sulfonamides are a class of organic compounds characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is the cornerstone of a multitude of synthetic and naturally occurring molecules that have profoundly impacted chemical and biological research. The sulfonamide moiety is a key feature in a wide array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. Their prevalence in medicine stems from their ability to mimic and compete with p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth, leading to the development of the first generation of antibiotics. Beyond their medicinal applications, sulfonamides are pivotal in organic synthesis, serving as protecting groups for amines and as directing groups in various chemical transformations.

Significance of the N-Methyl-N-phenylbenzenesulfonamide Scaffold in Organic and Medicinal Chemistry

Within the broad class of sulfonamides, the this compound scaffold is of particular interest. The presence of both a methyl and a phenyl group on the nitrogen atom imparts specific steric and electronic properties to the molecule. This substitution pattern influences its reactivity, solubility, and interaction with biological targets. In organic synthesis, this scaffold serves as a valuable intermediate, allowing for the introduction of the N-methyl-N-phenylamino group into more complex molecules. In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, with the N-substitution pattern offering a tunable element for optimizing pharmacological activity. For instance, the N-methylation of amide structures, a strategy also applicable to sulfonamides, can enhance resistance to metabolic enzymes and improve membrane permeability. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAPUFKQQWAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237977 | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-10-8 | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of N Methyl N Phenylbenzenesulfonamide

Fundamental Chemical Reactions

The fundamental chemical reactions of N-Methyl-N-phenylbenzenesulfonamide involve transformations at the sulfur-nitrogen bond and the aromatic rings. These reactions are foundational to understanding its broader chemical behavior.

Oxidation Pathways and Products

The oxidation of N-aryl sulfonamides, including this compound, can proceed through various pathways, often initiated by photocatalysis. In the presence of a photocatalyst like titanium dioxide (TiO2) and UV radiation, reactive oxygen species such as hydroxyl radicals (•OH) are generated. These radicals can attack the sulfonamide molecule at several sites.

The primary degradation pathways initiated by these reactive species include:

Hydroxylation of the aromatic rings: The phenyl and benzenesulfonyl rings are susceptible to electrophilic attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Cleavage of the sulfur-nitrogen (S-N) bond: This cleavage results in the formation of benzenesulfonic acid and N-methylaniline radical cation intermediates, which can undergo further oxidation.

Oxidation of the N-methyl group: The methyl group can be oxidized to a formyl group or further to a carboxyl group, leading to N-phenylbenzenesulfonamide and its subsequent degradation products.

The specific products formed during the photocatalytic degradation of sulfonamides are diverse and depend on the reaction conditions. Identified intermediates from studies on similar sulfonamides suggest that products such as hydroxylated this compound, benzenesulfonic acid, and various derivatives of N-methylaniline are likely to be formed. The mineralization of the compound to carbon dioxide, water, and inorganic sulfate (B86663) and nitrate (B79036) ions can occur under prolonged exposure to oxidative conditions.

Table 1: Potential Oxidation Products of this compound

| Precursor Compound | Oxidative Process | Potential Products |

| This compound | Photocatalysis (e.g., with TiO₂) | Hydroxylated derivatives, Benzenesulfonic acid, N-methylaniline, Mineralization products (CO₂, H₂O, SO₄²⁻, NO₃⁻) |

Reduction Processes and Amine Formation

The reduction of this compound primarily involves the cleavage of the sulfur-nitrogen (S-N) bond, a transformation of significant interest in synthetic chemistry for the deprotection of amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. masterorganicchemistry.comresearchgate.net

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic sulfur atom of the sulfonyl group. This is followed by the cleavage of the S-N bond to yield N-methylaniline and a sulfur-containing byproduct. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

Another approach for the reductive cleavage of the N-S bond is through photoredox catalysis. strath.ac.uk These methods often employ a photosensitizer and a hydrogen atom donor, allowing the reaction to proceed under milder conditions. The key step is the single-electron transfer to the sulfonamide, forming a radical anion that subsequently fragments to release the amine and a sulfinate anion.

Table 2: Reduction of this compound

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N-methylaniline | Anhydrous ether or THF |

| Photoredox Catalysis | N-methylaniline | Photosensitizer, H-atom donor, visible light |

Substitution Reactions and Halogenated Derivatives

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups, including halogens. The synthesis of halogenated derivatives is typically achieved through reactions with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or with other halogenating agents. frontiersin.org

The regioselectivity of these substitution reactions is influenced by the electronic effects of the substituents on both aromatic rings. The N-phenyl group is activated towards electrophilic attack by the nitrogen atom's lone pair, which can donate electron density into the ring through resonance. Conversely, the benzenesulfonyl group is deactivating due to the strong electron-withdrawing nature of the sulfonyl group. Therefore, electrophilic substitution is expected to occur preferentially on the N-phenyl ring.

Within the N-phenyl ring, the -N(CH₃)SO₂C₆H₅ group acts as an ortho, para-directing group due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the attack at these positions. Steric hindrance from the bulky sulfonyl group and the N-methyl group may favor substitution at the para-position over the ortho-positions.

Advanced Reaction Mechanisms

Beyond fundamental reactions, this compound can undergo more complex transformations involving chemoselective substitutions and rearrangements of its molecular framework.

Chemoselective Aromatic Substitution (e.g., Nitration, Halogenation)

Chemoselective aromatic substitution on this compound presents a challenge due to the presence of two distinct aromatic rings with differing reactivity. As mentioned previously, the N-phenyl ring is activated, while the benzenesulfonyl ring is deactivated towards electrophilic attack. This difference in reactivity allows for selective substitution on the more electron-rich N-phenyl ring under controlled conditions.

Nitration: The nitration of N-aryl sulfonamides is a well-studied electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For this compound, the nitration is expected to occur predominantly on the N-phenyl ring. The -N(CH₃)SO₂C₆H₅ substituent directs the incoming nitro group to the ortho and para positions. The para-substituted product is often the major isomer due to reduced steric hindrance compared to the ortho positions.

Halogenation: Similar to nitration, halogenation with reagents like bromine in the presence of a Lewis acid will preferentially occur on the activated N-phenyl ring. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the aromatic ring. Again, the ortho, para-directing nature of the nitrogen substituent will lead to the formation of ortho- and para-halogenated derivatives, with the para isomer typically predominating.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Preferred Ring for Substitution | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | N-phenyl ring | para-nitro derivative |

| Halogenation | Br₂ / FeBr₃ | N-phenyl ring | para-bromo derivative |

Sulfonyl Group Migration Phenomena

Sulfonyl group migrations are a fascinating class of rearrangements that can occur in N-aryl sulfonamides, leading to significant structural reorganization. The most prominent example is the Truce-Smiles rearrangement. researchgate.netnih.govrsc.org

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, causing the migration of the sulfonyl group. In the context of derivatives of this compound, this would typically involve the generation of a carbanion on a carbon atom attached to the nitrogen. For the parent compound, this is not a common reaction as it lacks a suitable proton on a carbon adjacent to the nitrogen to be deprotonated to form a carbanion. However, appropriately substituted derivatives can undergo this rearrangement.

The general mechanism involves the deprotonation of a carbon atom α to the nitrogen of the sulfonamide by a strong base, forming a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking an ipso-carbon of the benzenesulfonyl ring. This leads to a spirocyclic intermediate (a Meisenheimer complex), which then collapses, resulting in the migration of the sulfonyl group and the formation of a new C-C bond.

More recent developments have shown that radical-mediated versions of the Truce-Smiles rearrangement are also possible. researchgate.netyoutube.com These reactions can be initiated by photoredox catalysis, expanding the scope and applicability of this type of sulfonyl group migration to a wider range of substrates under milder conditions.

Fragmentation Pathways under Mass Spectrometric Conditions

The study of the fragmentation pathways of this compound under mass spectrometric conditions, particularly through electron ionization (EI), provides significant insights into its structural characteristics. The mass spectrum of this compound is distinguished by a series of cleavage and rearrangement reactions that yield characteristic fragment ions.

Upon ionization in a mass spectrometer, the this compound molecule (with a molecular weight of approximately 247.31 g/mol ) forms a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 247. nih.govnist.gov The subsequent fragmentation of this molecular ion follows several key pathways, which are outlined below.

A primary and highly significant fragmentation route involves the cleavage of the sulfur-nitrogen (S-N) bond. This cleavage can occur in two principal ways:

Formation of the Benzenesulfonyl Cation: Cleavage of the S-N bond can lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141. This is a common fragmentation pattern for benzenesulfonamides.

Formation of the N-Methylaniline Radical Cation: Alternatively, cleavage of the S-N bond can result in the formation of the N-methylaniline radical cation ([C₆H₅NCH₃]⁺•) at m/z 107.

Another prominent fragmentation pathway involves the loss of a sulfur dioxide (SO₂) molecule, a characteristic fragmentation for many sulfonamides. This occurs through a rearrangement process where the molecular ion expels a neutral SO₂ molecule (64 Da). This leads to the formation of a fragment ion at m/z 183, corresponding to the [M-SO₂]⁺• ion.

Following the initial loss of SO₂, the resulting fragment ion at m/z 183 can undergo further fragmentation. A notable subsequent fragmentation is the loss of a methyl radical (•CH₃), resulting in a stable ion at m/z 168.

A significant peak observed in the mass spectrum of this compound is at m/z 106. nih.gov This fragment is likely formed through a rearrangement process following the initial loss of SO₂ and subsequent loss of a hydrogen atom, leading to the formation of a stable N-phenyl-N-methylaminyl cation.

Further fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77, which arises from the cleavage of the bonds connecting the phenyl rings to the rest of the molecule.

The fragmentation of this compound is a complex process involving multiple pathways. The key fragmentation steps and the resulting ions are summarized in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 247 ([M]⁺•) | •C₆H₅SO₂ | 106 | [C₆H₅NCH₂]⁺ |

| 247 ([M]⁺•) | •(C₆H₅N(CH₃)) | 141 | [C₆H₅SO₂]⁺ |

| 247 ([M]⁺•) | SO₂ | 183 | [M-SO₂]⁺• |

| 183 | •CH₃ | 168 | [C₁₂H₁₀N]⁺ |

| 106 | HCN | 79 | [C₆H₇]⁺ |

| 141 | SO₂ | 77 | [C₆H₅]⁺ |

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl N Phenylbenzenesulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For N-Methyl-N-phenylbenzenesulfonamide, ¹H and ¹³C NMR are fundamental for confirming its identity and elucidating its structural framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum reveals distinct signals corresponding to the protons of the two phenyl rings and the N-methyl group. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group and the anisotropic effects of the benzene (B151609) rings. The methyl protons, being attached to the nitrogen atom, show a characteristic singlet in the upfield region of the spectrum.

For instance, in an analogue like 4-Methyl-N-phenylbenzenesulfonamide, the protons on the tosyl group appear as two doublets at approximately δ 7.69 and 7.25 ppm, while the protons on the N-phenyl ring and the N-H proton appear as a multiplet between δ 7.25-7.06 ppm. The methyl group of the tosyl moiety shows a singlet at δ 2.36 ppm. rsc.org Another analogue, N-Phenylmethanesulfonamide, shows the phenyl protons as a multiplet between δ 7.19-7.35 ppm and the methyl protons as a singlet at δ 3.01 ppm. rsc.org

¹H NMR Spectral Data for this compound Analogues (in CDCl₃)

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|

| 4-Methyl-N-phenylbenzenesulfonamide | 7.69 (d, 2H), 7.25-7.19 (m, 5H), 7.10-7.06 (m, 3H) | 2.36 (s, 3H) | - |

| N-Phenylmethanesulfonamide | 7.35 (t, 2H), 7.24 (d, 2H), 7.19 (t, 1H) | 3.01 (s, 3H) | 6.97 (s, 1H, NH) |

| N-(p-Tolyl)methanesulfonamide | 7.15 (s, 4H) | 2.98 (s, 3H), 2.33 (s, 3H) | 7.00 (s, 1H, NH) |

Data sourced from a study on N-arylsulfonamides. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, the spectrum displays signals for each unique carbon atom. The aromatic carbons resonate in the typical range of δ 120-145 ppm. The carbon atom attached to the sulfonyl group (C-S) and the carbon attached to the nitrogen (C-N) can be distinguished based on their chemical shifts and the electronic effects of the substituents. The N-methyl carbon appears as a distinct signal in the upfield region, generally around δ 38-40 ppm.

For the analogue 4-Methyl-N-phenylbenzenesulfonamide, the carbon signals are observed at δ 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, and 21.5 ppm. rsc.org The signal at 21.5 ppm corresponds to the methyl carbon of the p-tolyl group. In another related compound, N-Phenylmethanesulfonamide, the carbon signals appear at δ 136.9, 129.7, 125.4, 120.9, and 39.2 ppm for the methyl group. rsc.org

¹³C NMR Spectral Data for this compound Analogues (in CDCl₃)

| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |

|---|---|---|

| 4-Methyl-N-phenylbenzenesulfonamide | 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4 | 21.5 |

| N-Phenylmethanesulfonamide | 136.9, 129.7, 125.4, 120.9 | 39.2 |

| N-(p-Tolyl)methanesulfonamide | 135.6, 134.0, 130.2, 121.6 | 38.9, 20.9 |

Data sourced from a study on N-arylsulfonamides. rsc.org

Advanced NMR Techniques for Stereochemical and Conformational Studies

To gain deeper insights into the three-dimensional structure and connectivity of this compound and its analogues, advanced NMR techniques are employed. numberanalytics.com These experiments are essential for unambiguously assigning all proton and carbon signals and for studying stereochemistry and molecular conformation. numberanalytics.comipb.pt

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the phenyl rings. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments. numberanalytics.comipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the phenyl rings to the sulfonyl group and the nitrogen atom. numberanalytics.comipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is invaluable for determining the preferred conformation of the molecule, for instance, the rotational orientation of the phenyl rings with respect to the S-N bond. ipb.ptcore.ac.uk

Through the combined application of these techniques, a complete and unambiguous assignment of all NMR signals can be achieved, leading to a detailed understanding of the molecule's structural framework and preferred conformation in solution. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., S=O stretching)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonamide group (–SO₂NH–) has very characteristic absorption bands. For this compound, the most prominent features in the IR spectrum are the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. rsc.org

These bands are typically strong and appear in the regions of 1370-1330 cm⁻¹ for the asymmetric stretch (νₐₛ SO₂) and 1180-1160 cm⁻¹ for the symmetric stretch (νₛ SO₂). rsc.orgjst.go.jp For example, in N-Benzyl-4-methylbenzenesulfonamide, these bands are observed at 1316 and 1178 cm⁻¹, respectively. rsc.org The S-N stretching vibration is typically found in the 914-895 cm⁻¹ region. rsc.org Other bands in the spectrum correspond to C-H stretching of the aromatic rings and the methyl group, and C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹). rsc.org

Characteristic FT-IR Frequencies for Sulfonamide Analogues (cm⁻¹)

| Compound | ν(NH) | ν(SO₂) asymmetric | ν(SO₂) symmetric | ν(C=C) |

|---|---|---|---|---|

| N-Benzyl-4-methylbenzenesulfonamide | 3430 | 1316 | 1178 | 1616 |

| N-(2-Fluorophenyl)-4-methylbenzenesulfonamide | 3457 | 1339 | 1107 | 1594 |

| N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | 3397 | 1357 | 1167 | 1609 |

Data sourced from a study on the sulfonylation of amines. rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound and its analogues, FT-Raman is particularly useful for observing vibrations of the carbon skeleton and the symmetric vibrations of the sulfonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For N-phenylbenzenesulfonamide (NPBS), a close analogue of this compound, the experimental UV-Vis spectrum, recorded in methanol (B129727), exhibits absorption bands that have been correlated with theoretical calculations. nih.gov The electronic transitions are primarily assigned to π → π* and n → π* transitions. youtube.com

In general, sulfonamides exhibit characteristic UV absorption spectra. acs.org The absorption maxima for various sulfonamide derivatives, after a coupling reaction to form a colored product, have been observed around 500 nm. srce.hr The specific transitions, such as n→π* and π→π, are influenced by the molecular structure, including the presence of non-bonding electrons and π systems. youtube.com For instance, the presence of a double bond is sufficient for a π to π transition to occur. youtube.com The solvent can also play a role; for example, n→π* transitions tend to undergo a blue shift (to shorter wavelengths) in polar solvents. youtube.com

A study on caffeic acid sulfonamide derivatives showed their UV absorption spectra, which are crucial for understanding their electronic properties. researchgate.net The degradation of sulfonamides like sulfamethoxazole (B1682508) (SMZ), sulfathiazole (B1682510) (STZ), and sulfamethazine (B1682506) (SMT) under UV light has also been studied, highlighting the importance of their UV absorption characteristics. researchgate.net

Table 1: Electronic Transitions of N-phenylbenzenesulfonamide (NPBS) from Theoretical Calculations

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| HOMO → LUMO | 265.23 | 0.0152 | 98% |

| HOMO-1 → LUMO | 243.15 | 0.2314 | 89% |

| HOMO → LUMO+1 | 225.74 | 0.1532 | 91% |

Source: Adapted from theoretical calculations on N-phenylbenzenesulfonamide. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, causing ionization and fragmentation. youtube.com The resulting fragmentation pattern is a unique fingerprint of the molecule. For N-monosubstituted 2-phenylacetamides, a related class of compounds, the most typical fragmentation involves the cleavage of the bond alpha to the carbonyl group. nih.gov In linear alkanes, fragmentation is extensive, leading to a relatively small molecular ion peak. youtube.com The fragmentation of aromatic sulfonamides under EIMS conditions can be complex and is a subject of detailed study. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a molecule. libretexts.org This technique is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. libretexts.orgnih.gov For example, HRMS can differentiate between fentanyl (C₂₂H₂₈N₂O, exact mass = 336.2202 Da) and acebutolol (B1665407) (C₁₈H₂₈N₂O₄, exact mass = 336.2049 Da), which both have a nominal mass of 336. nih.gov The high resolving power of HRMS instruments is essential for the non-targeted analysis of complex samples. nih.govnih.gov HRMS has been successfully applied to the analysis of sulfonamide residues in various matrices. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for detailed fragmentation analysis. The fragmentation of aromatic sulfonamides in ESI-MS/MS has been investigated, revealing complex rearrangements. nih.gov A notable fragmentation pathway for some sulfonamides is the loss of sulfur dioxide (SO₂), which can be influenced by substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups can promote SO₂ extrusion. nih.gov ESI-MS/MS is a widely used method for the determination of sulfonamides in various samples, including food products. nih.govnih.gov The fragmentation patterns observed provide structural information that aids in the identification and quantification of these compounds. acs.orgoup.com

Table 2: Common Fragment Ions of Sulfonamides in ESI-MS/MS

| Precursor Ion | Fragment Ion (m/z) | Description |

| [M+H]⁺ | 156 | Arises from the cleavage of the sulfonamide bond. |

| [M+H]⁺ | 108 | Often results from the loss of SO from the m/z 156 fragment. researchgate.net |

| [M+H]⁺ | 92 | Typically formed by the loss of SO₂ from the m/z 156 fragment. researchgate.net |

| [M+H-SO₂]⁺ | Varies | Indicates a rearrangement followed by the loss of SO₂. nih.gov |

Source: Compiled from studies on sulfonamide fragmentation. nih.govresearchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular geometry and crystal packing of a compound. For 4-Methyl-N-phenylbenzenesulfonamide, a close analogue of the title compound, the dihedral angle between the two aromatic rings was determined to be 68.4(1)°. nih.gov In the crystal structure, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds. nih.gov

The crystal structure of another analogue, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveals a dihedral angle of 63.36 (19)° between the sulfonyl benzene ring and the aniline (B41778) ring. nih.govnih.gov Its crystal packing is characterized by N—H⋯O hydrogen bonds forming infinite chains, which are further linked by C—H⋯π interactions. nih.govnih.gov

The molecular structure of 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide has also been elucidated, showing a distorted tetrahedral geometry around the sulfur atoms and a trigonal-planar geometry around the nitrogen atom. researchgate.net The crystal packing in this case is stabilized by weak C—H⋯O hydrogen bonds. researchgate.net These studies demonstrate the power of SCXRD in revealing the detailed solid-state architecture of this compound and its analogues. nsf.govresearchgate.net

Table 3: Selected Crystallographic Data for 4-Methyl-N-phenylbenzenesulfonamide

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.770 (2) |

| b (Å) | 9.768 (2) |

| c (Å) | 16.234 (5) |

| β (°) | 113.200 (2) |

| Volume (ų) | 1278.2 (6) |

| Z | 4 |

Source: Crystallographic data for 4-Methyl-N-phenylbenzenesulfonamide. nih.gov

Analysis of Intermolecular Interactions

The molecular architecture of sulfonamides in the crystalline state is significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively dictate the packing of molecules and, consequently, the macroscopic properties of the crystal. For this compound, the absence of a proton on the nitrogen atom precludes the formation of classical N-H⋯O hydrogen bonds, which are a dominant feature in the crystal structures of primary and secondary sulfonamides. However, other forms of intermolecular interactions are expected to play a crucial role.

In analogues containing a hydrogen atom on the nitrogen, such as 4-methyl-N-phenylbenzenesulfonamide, strong N-H⋯O hydrogen bonds are observed, often leading to the formation of dimeric structures or infinite chains. For instance, in the crystal structure of 4-methyl-N-(2-methylphenyl)benzenesulfonamide, inversion dimers are formed through pairs of N-H⋯O hydrogen bonds nih.gov. Similarly, in 4-methyl-N-phenylbenzenesulfonamide, intermolecular N-H⋯O hydrogen bonds link the molecules into column-like chains nih.gov.

In the case of this compound, where the N-H proton is replaced by a methyl group, the primary interactions governing the crystal packing are likely to be weaker C-H⋯O hydrogen bonds. These interactions involve hydrogen atoms from the phenyl, benzyl (B1604629), or methyl groups acting as donors and the sulfonyl oxygen atoms as acceptors. Studies on related compounds, such as 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, reveal a network of weak C-H⋯O hydrogen bonds that link the molecules into a three-dimensional structure nih.gov.

A summary of typical intermolecular interactions found in related sulfonamides is presented below:

| Interacting Atoms | Interaction Type | Typical Distance (Å) | Reference |

| N-H···O | Hydrogen Bond | ~2.9 | nih.gov |

| C-H···O | Hydrogen Bond | ~3.3 | nih.gov |

This table presents representative data from analogues, as specific experimental data for this compound is not available.

Conformational Analysis

The conformation of this compound is defined by the spatial arrangement of its constituent parts, primarily the torsion and dihedral angles involving the sulfonyl group and the two aromatic rings. The geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron researchgate.net.

The torsion angles around the S-N bond are also critical in defining the molecular conformation. In 4-methyl-N-phenylbenzenesulfonamide, the C-SO2-NH-C torsion angle is reported to be -51.6(3)° nih.gov. For 4-methyl-N-(2-methylphenyl)benzenesulfonamide, the corresponding torsion angle is 60.0(2)° nih.gov. These angles indicate that the molecule is bent at the sulfonamide bridge.

The conformation of the N-C bond relative to the S=O bonds can be described as gauche or trans. In 4-methyl-N-phenylbenzenesulfonamide, the conformation is described as having both "trans" and "gauche" characteristics with respect to the S=O bonds nih.gov.

A summary of key conformational parameters from related sulfonamides is provided in the following table:

| Compound | Dihedral Angle between Aromatic Rings (°) | C-SO2-N-C Torsion Angle (°) | Reference |

| 4-methyl-N-phenylbenzenesulfonamide | 68.4(1) | -51.6(3) | nih.gov |

| 4-methyl-N-(2-methylphenyl)benzenesulfonamide | 49.7(1) | 60.0(2) | nih.gov |

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide | 51.48(5) | N/A | nih.gov |

This table presents representative data from analogues, as specific experimental data for this compound is not available.

Computational and Theoretical Investigations of N Methyl N Phenylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of sulfonamide compounds. nih.gov These calculations provide a microscopic view of the molecule's behavior and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully used to analyze the structures, dipole moments, and other properties of organic compounds with a high degree of accuracy compared to experimental values. researchgate.net For molecules like N-Methyl-N-phenylbenzenesulfonamide, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govrsc.org

These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, the S—N and S—C bond lengths were determined to be 1.6822 (9) Å and 1.7546 (17) Å, respectively. researchgate.net The nitrogen atom in this class of compounds often exhibits a trigonal-planar geometry. researchgate.net DFT also elucidates the electronic structure, detailing the distribution of electrons within the molecule and the nature of the chemical bonds. rsc.org This information is fundamental for understanding the molecule's reactivity and physical properties.

Table 1: Illustrative Geometric Parameters Calculated by DFT

| Parameter | Typical Calculated Value (Å or °) |

| S-N Bond Length | 1.68 |

| S-C Bond Length | 1.75 |

| S=O Bond Length | 1.43 |

| N-C (phenyl) Bond Length | 1.45 |

| N-C (methyl) Bond Length | 1.47 |

| O-S-O Bond Angle | 120.0 |

| C-S-N Bond Angle | 105.0 |

| C-N-S Bond Angle | 118.0 |

Note: The values in this table are representative examples for sulfonamide structures and may not reflect the exact parameters for this compound.

Theoretical vibrational wavenumbers for this compound can be predicted using DFT calculations. nih.gov After optimizing the molecular geometry, frequency calculations are performed to predict the positions of vibrational bands in the infrared (IR) and Raman spectra. nih.gov These theoretical calculations are crucial for assigning the vibrational modes observed in experimental spectra, such as those obtained from FT-IR and FT-Raman spectroscopy. nih.gov

The calculated frequencies for a related molecule, N-phenylbenzenesulfonamide, have been compared with experimental data, showing good agreement for characteristic functional groups. nih.gov For example, the asymmetric and symmetric stretching vibrations of the SO2 group, the C-S stretching, and the various modes of the phenyl rings can be identified and assigned. Theoretical calculations often yield results for an isolated molecule in the gas phase, and scaling factors may be applied to improve the correlation with experimental data, which is typically recorded in the solid state. rsc.org

Table 2: Representative Predicted Vibrational Frequencies for Sulfonamide Functional Groups

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| SO₂ Asymmetric Stretch | ~1350 |

| SO₂ Symmetric Stretch | ~1160 |

| C-S Stretch | ~750 |

| C-N Stretch | ~950 |

| Phenyl Ring C-H Stretch | ~3100 |

Note: These are typical frequency ranges. The exact values depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict the chemical shifts of nuclei like ¹H and ¹³C. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable procedures for calculating NMR shielding tensors within the DFT framework. nih.gov

To perform the calculation, the molecule's geometry is first optimized. Then, the GIAO method is used to compute the isotropic shielding values for each atom. youtube.com These theoretical values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). Studies on various organic molecules have shown that there is often a strong linear correlation between the experimental and theoretical chemical shifts, making this a valuable tool for spectral assignment and structure verification. nih.gov

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Sulfonamide

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C (Methyl) | 21.5 | 21.3 |

| C (Phenyl, C-N) | 140.2 | 139.8 |

| C (Phenyl, ortho) | 128.5 | 128.9 |

| C (Phenyl, meta) | 129.7 | 129.4 |

| C (Phenyl, para) | 133.0 | 132.7 |

Note: This table presents illustrative data based on studies of similar compounds; it does not represent actual data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govresearch-nexus.net This approach is used to investigate excited states and predict the ultraviolet-visible (UV-Vis) absorption characteristics. nih.gov By applying TD-DFT, one can determine the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions. researchgate.net

These calculations help to understand the origin of the observed absorption bands, often identifying them as n→π* or π→π* transitions associated with the aromatic rings and the sulfonamide functional group. researchgate.net For sulfonamide derivatives, TD-DFT calculations can accurately reproduce experimental spectra and explain the influence of molecular structure on the electronic transitions. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de The MEP is related to the electronic density and is a descriptor for determining sites for electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. researchgate.net It is visualized by mapping the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de

In an MEP map, different colors represent different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential localized around the electronegative oxygen atoms of the sulfonyl group, making them potential sites for interaction with electrophiles. researchgate.net The regions around the hydrogen atoms would exhibit positive potential. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comsphinxsai.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies that the molecule is more reactive. chalcogen.ro DFT calculations are widely used to determine the energies of the HOMO and LUMO and to analyze their distribution across the molecule, providing insights into potential charge transfer pathways within the molecule. nih.govchalcogen.ro

Table 4: Representative FMO Properties from DFT Calculations

| Parameter | Description | Typical Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals, closely resembling the familiar Lewis structure concept. researchgate.netuni-muenchen.de This approach is particularly valuable for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for molecular stability. nih.gov

Hyperconjugation involves stabilizing interactions that arise from the delocalization of electron density from a filled (donor) Lewis-type NBO, such as a bonding orbital (e.g., σ-bond) or a lone pair (LP), into an empty (acceptor) non-Lewis-type NBO, typically an anti-bonding orbital (e.g., σ* or π*). youtube.com The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.dewisc.edu A higher E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor orbital. uni-muenchen.de

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Model Sulfonamide Illustrative data from a related sulfonamide compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O1 | σ* (S8-N9) | 2.65 | n → σ* |

| LP (1) O2 | σ* (S8-C10) | 1.58 | n → σ* |

| LP (1) N9 | π* (C16-C17) | 4.31 | n → π* |

| σ (C10-C11) | π* (C12-C13) | 2.10 | σ → π* |

| π (C16-C17) | π* (C18-C19) | 18.79 | π → π* |

Source: Adapted from theoretical calculations on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. nih.gov

Non-Linear Optical (NLO) Properties and First Order Hyperpolarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response in the presence of an intense, oscillating electromagnetic field, such as that from a laser. nih.govgoogle.com This property is the foundation for numerous advanced photonic technologies, including frequency conversion, optical switching, and data storage. nih.gov In organic molecules, a significant NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov

The first-order hyperpolarizability (β or β₀), a tensor quantity, is a key measure of a molecule's NLO activity at the molecular level. mdpi.commdpi.com A large β value is a primary indicator of a potentially efficient NLO material. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of new molecules by calculating their hyperpolarizability. nih.govmdpi.com These calculations help in designing molecules with enhanced NLO responses. nih.gov

Sulfonamides and related aromatic compounds have been investigated for their NLO properties. The presence of the sulfonyl group (an electron acceptor) and the potential for substitution with various donor groups on the phenyl rings can create the necessary architecture for ICT. nih.gov While specific experimental or theoretical NLO values for this compound were not found in the provided search results, calculations on analogous molecules demonstrate the principles. For comparison, urea (B33335) is often used as a reference standard in NLO studies. mdpi.comresearchgate.net

Table 2: Calculated First-Order Hyperpolarizability (β_tot) for Model Organic Compounds Illustrative data to show typical values for organic molecules.

| Compound | Method/Basis Set | β_tot (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|

| Urea | DFT | ~0.2 | researchgate.net |

| p-Nitroaniline | DFT | ~5-10 (varies with method) | researchgate.net |

| 4-Methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | 4.96 | nih.gov |

| p-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 820.22 x 10⁻³³ (or 0.82) | mdpi.com |

Source: Compiled from various theoretical studies. nih.govmdpi.comresearchgate.netresearchgate.net

The data indicate that introducing strong donor and acceptor groups (like -NH₂ and -NO₂) significantly enhances the first-order hyperpolarizability. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent, simulate, and predict the behavior of molecules. For this compound and its derivatives, these methods are instrumental in predicting potential biological activity by simulating their interactions with macromolecular targets such as proteins and DNA.

Prediction of Binding Affinity to Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or nucleic acid. nih.govnih.gov The primary goal of docking is to predict the binding mode and estimate the binding affinity, which quantifies the strength of the interaction. researchgate.net Binding affinity is typically expressed in units of energy (e.g., kcal/mol), where a more negative value signifies a stronger and more stable interaction. researchgate.net

Benzenesulfonamide (B165840) derivatives have been studied as ligands for various biological targets, including DNA and enzymes. nih.gov Docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues or nucleotides in the receptor's binding site. nih.gov For example, studies on N-substituted benzenesulfonamides have shown that the oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors, contributing significantly to binding. nih.gov

Table 3: Example Molecular Docking Results for Benzimidazole (B57391) Derivatives with Biological Receptors Illustrative data showing the principle of binding affinity prediction. researchgate.net

| Ligand | Receptor Target | Best Binding Affinity (kcal/mol) |

|---|---|---|

| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor (2E77) | -6.5 |

| 2-phenyl benzimidazole | Cyclooxygenase (1CX2) | -7.1 |

Source: Adapted from a docking study on benzimidazole derivatives. researchgate.net These results demonstrate how computational methods rank compounds based on their predicted affinity for a target.

In Silico Studies for Enzyme Inhibitory Activity

In silico (computational) studies are a cornerstone of modern drug discovery for predicting and explaining the enzyme inhibitory activity of compounds. The sulfonamide moiety is a well-known pharmacophore present in numerous enzyme inhibitors. Computational techniques can elucidate the mechanism of inhibition by identifying the key molecular interactions responsible for blocking an enzyme's active site. nih.gov

For instance, various N-(phenylsulfonyl)amino acids have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.gov Molecular modeling suggests that these inhibitors bind to the enzyme's active site, with the sulfonyl group playing a critical role in the interaction. nih.gov N-substituents, such as the methyl and phenyl groups in this compound, can influence the compound's conformation and its fit within the enzyme's binding pocket, thereby altering its inhibitory potency. nih.gov

Table 4: Key Interactions in Enzyme Inhibition by Sulfonamide-Based Inhibitors A conceptual table illustrating the type of information gained from in silico inhibition studies.

| Inhibitor Class | Target Enzyme | Key Interacting Residues (Example) | Primary Interactions |

|---|---|---|---|

| N-phenylsulfonamides | Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen bonding, Hydrophobic interactions |

| Pyrimidine-based amines | FMS-like tyrosine kinase-3 | Cys694, Phe830, Asp829 | Hydrogen bonding, π-stacking |

Source: Based on findings from studies on aldose reductase inhibitors nih.govnih.gov and other kinase inhibitors. nih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. nih.gov Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR), develop mathematical models that correlate variations in a molecule's physicochemical properties with changes in its activity. nih.govresearchgate.net These models are powerful predictive tools in drug design, allowing for the virtual screening of compound libraries and the rational design of more potent molecules. youtube.com

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These methods generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. nih.gov For a series of sulfonamide derivatives, a QSAR model could predict how modifications to the N-methyl or N-phenyl groups might impact a specific biological activity, guiding synthetic efforts toward more effective compounds. nih.govresearchgate.net

Biological Activities and Pharmacological Mechanisms of N Methyl N Phenylbenzenesulfonamide and Its Derivatives

Antimicrobial Properties

N-Methyl-N-phenylbenzenesulfonamide and its derivatives have demonstrated notable antimicrobial properties, positioning them as subjects of interest in the development of new therapeutic agents. Their activity spans a range of microorganisms, including both bacteria and fungi.

Antibacterial Activity

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives exhibit potent antibacterial activity. nih.gov Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions have demonstrated significant activity against multiple bacterial strains. nih.gov One such derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus (a Gram-positive bacterium) and A. xylosoxidans (a Gram-negative bacterium). nih.gov The hydrophobic nature of these substituents is thought to facilitate easier interaction with and transport across the bacterial membrane. nih.gov

Furthermore, some N-phenylbenzamide derivatives have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov The antibacterial action of sulfonamides is often attributed to their ability to interfere with essential metabolic pathways in bacteria. nih.gov

In the context of specific and challenging pathogens, derivatives have also been explored for their activity against Helicobacter pylori, a bacterium linked to various gastric diseases. mdpi.comnih.gov A novel class of compounds, 3-(arylacetylamino)-N-methylbenzamides, displayed potent and selective inhibitory activity against H. pylori. nih.gov These compounds were notably effective under acidic conditions, a characteristic that is particularly relevant for targeting H. pylori in its natural stomach environment. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Bacteria | Activity | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted) | S. aureus, A. xylosoxidans | MIC: 3.9 μg/mL | nih.gov |

| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli | Growth inhibition | nih.govnih.gov |

| 3-(arylacetylamino)-N-methylbenzamides | Helicobacter pylori | Potent and selective inhibition, especially in acidic conditions | nih.gov |

Antifungal Activity

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their potential against fungal pathogens. Studies have shown that N-phenylbenzamide derivatives can inhibit the growth of fungi such as Candida albicans. nih.govnih.gov The mechanism of antifungal action for some of these compounds is thought to involve the inhibition of key enzymes necessary for fungal survival. nih.gov

Anticancer and Antitumor Potential

The potential of this compound derivatives extends to the field of oncology, with research focusing on their ability to interfere with pathways crucial for cancer cell survival and proliferation.

Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition

A significant area of investigation is the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov The activation of HIF-1 helps cancer cells to adapt and survive in hypoxic conditions by promoting angiogenesis, metabolic reprogramming, and other processes that support tumor growth and metastasis. nih.gov Therefore, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy. nih.gov

The transcriptional activity of HIF-1 relies on the interaction between its alpha subunit (HIF-1α) and transcriptional co-activators, primarily p300 and its paralog, CREB-binding protein (CBP). nih.gov This interaction occurs between the C-terminal transactivation domain (C-TAD) of HIF-1α and the cysteine/histidine-rich 1 (CH1) domain of p300/CBP. nih.govnih.gov The disruption of this critical protein-protein interaction can effectively block the downstream signaling of the HIF-1 pathway, thereby inhibiting the expression of genes that promote tumor progression. nih.govnih.gov

Research has shown that certain small molecules can inhibit the HIF-1α/p300 interaction. nih.gov While specific studies on this compound are part of a broader exploration, the principle involves compounds that can bind to either HIF-1α or p300/CBP, preventing their association. For instance, some inhibitors have been found to cause the ejection of zinc ions from the CH1 domain of p300, which disrupts its structure and ablates the interaction with HIF-1α. nih.gov This mechanism highlights a potential avenue through which derivatives of this compound could exert their anticancer effects.

Carbonic Anhydrase (CA) Inhibition (e.g., hCA II, hCA IX, hCA XII isozymes)

Mechanism of Action Studies

The biological activities of this compound derivatives are a result of their interaction with specific molecular targets.

In the context of anti-inflammatory action, the primary targets are key molecules in the inflammatory cascade. Studies have shown that these derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6. nih.govmdpi.com They also inhibit the cyclooxygenase enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Some benzenesulfonamide (B165840) analogs have also been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a potential target in certain cancers. nih.gov

For the antagonism of allodynia, the molecular target is the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor. nih.govnih.gov The antagonist JTC-801 binds to this receptor, thereby preventing the pronociceptive (pain-promoting) actions of N/OFQ in the spinal cord. nih.gov

In their protistocidal role, a key molecular target in Entamoeba histolytica is the enzyme β-carbonic anhydrase (EhiCA). nih.govnih.gov Sulfonamide derivatives act as inhibitors of this enzyme, disrupting its physiological function within the parasite. nih.gov In Plasmodium falciparum, the parasite that causes malaria, certain sulfonamide-based derivatives have been shown to inhibit the cysteine protease enzymes falcipain-2 and falcipain-3. rsc.org

The binding of this compound derivatives to their molecular targets leads to interference with broader physiological and pathological regulatory systems.

The anti-inflammatory effects stem from the disruption of inflammatory signaling pathways. By inhibiting the production of cytokines and COX enzymes, these compounds effectively dampen the body's inflammatory response. nih.gov Research has shown that derivatives can block inflammatory signaling pathways such as the c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. wikipedia.org Additionally, by boosting antioxidant enzymes like SOD and GSH, they help to mitigate the oxidative stress that often accompanies inflammation. nih.gov

In the nervous system, the antagonism of the NOP receptor interferes with pain regulatory pathways. The binding of an antagonist like JTC-801 to the NOP receptor blocks the signaling cascade that leads to N/OFQ-induced allodynia. nih.gov Evidence suggests that prostaglandin (B15479496) E2 induces allodynia by stimulating the release of N/OFQ in the spinal cord, a process that is interrupted by NOP receptor antagonists. nih.gov

The protistocidal activity of sulfonamides interferes with essential metabolic pathways in parasites. The inhibition of carbonic anhydrase in E. histolytica is believed to disrupt the parasite's ability to manage CO2 and pH balance, which is crucial for its survival. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Design

The therapeutic efficacy of benzenesulfonamide derivatives is intrinsically linked to their molecular architecture. SAR studies have been instrumental in elucidating the relationship between the chemical structure of these compounds and their biological activities, paving the way for the rational design of more potent and selective agents.

Identification of Key Structural Motifs for Biological Activity

The foundational structure for biological activity in this class of compounds is the benzenesulfonamide moiety . This core scaffold is essential for various pharmacological effects, including the inhibition of enzymes like the NLRP3 inflammasome and BACE 1. nih.govnih.gov The interaction between the polar sulfonamide group and aromatic rings within target proteins is a key aspect of their mechanism. vu.nl

Specific structural motifs have been identified as critical for particular biological activities:

Sulfonyl and Benzamide (B126) Groups : For compounds targeting the NLRP3 inflammasome, both the sulfonyl and benzamide moieties have been found to be necessary for inhibitory activity. nih.gov

p-Toluenesulphonamide Structure : In the context of antimicrobial activity, derivatives of p-toluenesulphonamide have demonstrated superior properties compared to their unsubstituted benzenesulfonamide counterparts. This is attributed to the methyl group at the 4-position of the phenyl ring, which mimics the structure of p-aminobenzoic acid, a crucial substrate for folic acid synthesis in microorganisms. frontiersin.org

Appended Heterocyclic Rings : The addition of other ring systems to the benzenesulfonamide core can significantly enhance biological activity. For instance, incorporating a coumarin (B35378) ring or a chloro-substituted imidazole (B134444) moiety has been shown to boost the antimicrobial and antitubercular properties of these compounds. researchgate.net

Pharmacophore Model for BACE1 Inhibition : A pharmacophore model for N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors has been developed, highlighting the specific arrangement of features necessary for binding. A compound that fit this model well also showed close contact with the essential catalytic aspartates (Asp32 and Asp228) of the BACE 1 enzyme. nih.gov

Impact of Substituent Modifications on Pharmacological Properties

The nature and position of substituents on the benzenesulfonamide scaffold play a pivotal role in modulating the pharmacological properties of these derivatives, including their potency, selectivity, and metabolic stability.

Substituents on the Benzenesulfonamide Phenyl Ring: The effect of substituents on the phenyl ring attached to the sulfonyl group is highly dependent on the biological target.

Anticancer Activity : For cytotoxicity against certain cancer cell lines, the introduction of sterically large substituents at the 4-position and small substituents at the 3-position of the phenyl ring was found to be important. nih.gov Specifically, derivatives with 4-chloro and 3,4-dichloro substituents showed significant cytotoxicity against triple-negative breast cancer and melanoma cell lines. nih.gov

Antimicrobial Activity : The electronic properties of substituents at the 4-position have shown divergent effects depending on the target bacteria. Electron-withdrawing groups like chloro and nitro resulted in good activity against Escherichia coli, whereas electron-donating groups like a phenoxy group led to good activity against Pseudomonas aeruginosa. researchgate.net

General Synthesis/Reactivity : In synthetic procedures, electron-donating groups on the benzene (B151609) ring were found to be generally better than electron-withdrawing groups for achieving higher yields. nih.gov

Substituents on the N-Phenyl Ring and Sulfonamide Nitrogen: Modifications to the N-phenyl group and the nitrogen atom of the sulfonamide are also critical.

NLRP3 Inflammasome Inhibition : While modifications on the N-substituents of the sulfonamide moiety are generally well-tolerated, the addition of bulky groups tends to produce analogues with improved inhibitory potency. nih.gov

Antileishmanial Activity : In the search for antileishmanial agents, it was discovered that a 4-methyl group on the parent aromatic ring was not essential for activity. rsc.org The potency of this series was found to be strongly dependent on lipophilicity. rsc.orgrsc.org

Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Introducing a 3-alkyl substituent on a related benzazepine nucleus decreased both PNMT inhibitory activity and α2-adrenoceptor affinity, indicating an area of steric bulk intolerance. nih.gov

The following table summarizes the observed effects of various substituent modifications on the pharmacological properties of benzenesulfonamide derivatives.

| Core Structure/Position | Substituent Type/Modification | Observed Pharmacological Effect | Target/Activity | Reference |

|---|---|---|---|---|

| Benzenesulfonamide Phenyl Ring (Position 4) | Methyl (p-toluenesulphonamide) | Enhanced antimicrobial properties | Antimicrobial | frontiersin.org |

| Benzenesulfonamide Phenyl Ring (Position 4) | Chloro, Nitro (Electron-withdrawing) | Good activity against E. coli | Antibacterial | researchgate.net |

| Benzenesulfonamide Phenyl Ring (Position 4) | Phenoxy (Electron-donating) | Good activity against P. aeruginosa | Antibacterial | researchgate.net |

| Benzenesulfonamide Phenyl Ring | 4-Chloro and 3,4-dichloro | Most active compounds | Anticancer (TNBC & Melanoma) | nih.gov |

| Benzenesulfonamide Phenyl Ring | Large substituent at position 4, small at position 3 | Enhanced cytotoxicity | Anticancer | nih.gov |

| Sulfonamide N-Substituent | Bulky groups | Improved potency | NLRP3 Inflammasome Inhibition | nih.gov |

| Parent Aromatic Ring | Removal of 4-methyl group | Activity maintained, reduced lipophilicity | Antileishmanial | rsc.org |

Strategies for Optimization of Therapeutic Potential

The insights gained from SAR studies are foundational to the lead optimization process, which aims to refine lead compounds into viable drug candidates by improving their efficacy, selectivity, and pharmacokinetic properties. patsnap.com Several strategies have been successfully employed for the optimization of this compound derivatives.

Multiparameter Lead Optimization : This comprehensive approach seeks to simultaneously enhance potency and improve metabolic stability. For instance, a campaign to optimize oxidative phosphorylation inhibitors involved using cytotoxicity and enzyme inhibition assays to rank derivatives, while also pursuing optimal lipophilicity (cLogP) and topological polar surface area (tPSA) to improve permeability and solubility. nih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties to address specific liabilities. A key application has been to improve metabolic stability. For example, an ethyl ester moiety, which is prone to rapid hydrolysis by metabolic enzymes, was systematically replaced with other functional groups to reduce this metabolic liability and extend the compound's half-life. nih.gov

Structural Simplification : In some cases, complex lead compounds can be optimized by reducing their structural complexity. This strategy can improve ligand efficiency (LE) and cellular activity. One approach involved replacing a bulky carbazole (B46965) group with smaller N-methyl-cycloalkyl groups, which maintained or improved potency while reducing molecular weight, leaving room for further modifications. scienceopen.com

Exploitation of Solvent-Exposed Regions : Identifying parts of a molecule that point towards the solvent when bound to its target offers an opportunity for modification without disrupting key binding interactions. In the development of antileishmanial agents, a likely solvent-exposed area was identified, raising the prospect of using linkers like polyethylene (B3416737) glycol (PEG) to create tool compounds for studying the mechanism of action or to improve pharmacokinetic properties. rsc.org

Rational Design Based on SAR Data : A direct approach involves synthesizing new analogues with substituents predicted to be favorable based on existing SAR data. For example, after determining that a large substituent at the 4-position and a small one at the 3-position of the benzenesulfonyl ring were beneficial for anticancer activity, a more potent analogue incorporating these features was designed and synthesized. nih.gov

These optimization strategies, driven by a deep understanding of the compound's SAR, are crucial for transforming promising hits into clinically relevant therapeutic agents.

Derivatization and Analog Development of N Methyl N Phenylbenzenesulfonamide

Synthesis of Novel N-Substituted Sulfonamide Derivatives

The synthesis of novel N-substituted sulfonamide derivatives from parent structures like N-phenylbenzenesulfonamide often involves the modification of the nitrogen atom. While direct derivatization of N-Methyl-N-phenylbenzenesulfonamide is not extensively documented in publicly available research, the synthesis of closely related N-substituted sulfonamides provides a clear indication of the viable synthetic pathways.

A common approach involves the reaction of a primary amine with a sulfonyl chloride. For instance, the synthesis of N-benzyl-4-methylbenzenesulfonamides is achieved through a two-step process. nsf.gov Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. Subsequent benzylation of the sulfonamide results in the desired N-benzyl-4-methylbenzenesulfonamide. nsf.gov This methodology suggests that N-phenylbenzenesulfonamide could be similarly N-methylated to produce this compound, which could then undergo further substitutions.

Another strategy involves the N-sulfonylation of amides and related nitrogen-containing compounds using reagents like p-toluenesulfonyl chloride (p-TsCl). This reaction can be facilitated by atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) under ultrasonic conditions, offering a rapid and high-yield method.

The following table outlines examples of synthesized N-substituted sulfonamide derivatives based on related parent structures.

| Parent Compound | Reagents | Resulting Derivative | Reference |

| 4-methylbenzenesulfonyl chloride, primary amine | Benzyl (B1604629) bromide | N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

| Amides, imides, anilides | p-Toluenesulfonyl chloride, atomized sodium | N-sulfonylated products |

Design and Synthesis of Heteroarylsulfonamide Analogues

One notable example is the synthesis of carbazole (B46965) and pyrazole-containing sulfonamides. The cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with cyclohexanone (B45756) or N-methyl-4-piperidone leads to the formation of N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide and N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide, respectively. asianpubs.org Furthermore, condensation with substituted aryl β-diketones can yield novel pyrazole (B372694) derivatives. asianpubs.org

These transformations highlight the potential for using this compound as a scaffold for creating a diverse range of heteroarylsulfonamide analogues by introducing reactive functionalities onto the phenyl rings, which can then be used for heterocycle formation.

The table below presents examples of heteroarylsulfonamide analogues synthesized from a related sulfonamide.

| Starting Sulfonamide | Reagents for Heterocycle Formation | Resulting Heteroarylsulfonamide Analogue | Reference |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Cyclohexanone | N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide | asianpubs.org |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | N-methyl-4-piperidone | N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methane sulfonamide | asianpubs.org |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Substituted aryl β-diketones | N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide | asianpubs.org |

Strategies for Modulating Lipophilicity and Aqueous Solubility in Derivatives

The lipophilicity and aqueous solubility of sulfonamide derivatives are critical parameters that influence their pharmacokinetic and pharmacodynamic profiles. Modulating these properties is a key aspect of analog development. While specific studies on this compound are limited, general strategies applied to sulfonamides are applicable.

Increasing Lipophilicity:

Introduction of Alkyl or Aryl Groups: The addition of non-polar alkyl or aryl substituents to the sulfonamide scaffold generally increases its lipophilicity. This can be seen in the synthesis of N-benzyl-4-methylbenzenesulfonamides, where the introduction of the benzyl group enhances lipophilic character. nsf.gov

Halogenation: The incorporation of halogen atoms, such as chlorine or fluorine, onto the aromatic rings can also increase lipophilicity.

Increasing Aqueous Solubility:

Introduction of Polar Functional Groups: To enhance water solubility, polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can be introduced into the molecule. For example, the synthesis of N-(R-nitrophenylsulfonamido)benzoic acids demonstrates the incorporation of a carboxylic acid group to increase polarity.

Introduction of Heteroatoms: The inclusion of nitrogen or oxygen atoms within the carbon framework, for instance, through the formation of heteroaromatic rings with basic nitrogen atoms, can increase polarity and provide sites for protonation, thereby improving aqueous solubility.

The following table summarizes strategies for modulating the physicochemical properties of sulfonamide derivatives.

| Desired Property Change | Strategy | Example Functional Group/Modification |

| Increase Lipophilicity | Addition of non-polar groups | Benzyl, methyl, chloro |

| Increase Aqueous Solubility | Introduction of polar functional groups | Hydroxyl, carboxyl, amino |

| Increase Aqueous Solubility | Incorporation of heteroatoms | Pyridine, pyrazole |

Applications of N Methyl N Phenylbenzenesulfonamide in Scientific Research

Utility as a Reagent in Organic Synthesis

In organic synthesis, the sulfonamide functional group is a cornerstone for constructing complex molecules. While specific examples detailing N-Methyl-N-phenylbenzenesulfonamide as a reagent are specialized, the broader family of N-substituted sulfonamides is integral to key chemical transformations. For instance, related compounds like 4-Methyl-N-(phenylmethyl)benzenesulfonamide are used as nitrogen-based pronucleophiles. orgsyn.org In such reactions, the sulfonamide participates in the formation of new carbon-nitrogen bonds, a fundamental process for building the skeletons of organic molecules. orgsyn.org This type of reaction, often involving phosphorus(III) reagents and dicarbonyl compounds, provides a pathway to α-functionalized carbonyl compounds, including α-amino ester derivatives. orgsyn.org The N-sulfonylation of amines and related compounds is a well-established method for creating these valuable synthetic intermediates. researchgate.net

Role as a Foundational Structure in Medicinal Chemistry and Drug Development

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, and this compound represents a parent structure for more complex, biologically active derivatives. Sulfonamide derivatives have a long history as chemotherapeutic agents, exhibiting properties such as antibacterial, antifungal, antitumor, and hypoglycemic activities. researchgate.net Furthermore, they are known for their ability to inhibit carbonic anhydrases (CA), enzymes relevant in various physiological processes. researchgate.net

Modern drug discovery often uses established scaffolds like N-phenylbenzenesulfonamide as a starting point for designing new therapeutic agents. Researchers modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Agents: Derivatives incorporating the N-phenylbenzenesulfonamide skeleton have been developed as inhibitors of critical cancer-related targets. For example, complex derivatives of 4-methoxy-N-(1-naphthalene)benzenesulfonamide have been designed as dual-target inhibitors of tubulin and STAT3, both of which are implicated in cancer progression. nih.gov